molecular formula C25H30N4O4 B10791522 (S)-1-benzoyl-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-5-oxopyrrolidine-2-carboxamide

(S)-1-benzoyl-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B10791522
M. Wt: 450.5 g/mol
InChI Key: WOCPJASYJFJYEX-NRFANRHFSA-N
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Description

(S)-1-benzoyl-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-5-oxopyrrolidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a piperazine moiety, and a benzoyl group, making it a unique structure for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-benzoyl-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-5-oxopyrrolidine-2-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the piperazine moiety, and the attachment of the benzoyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-benzoyl-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

(S)-1-benzoyl-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-benzoyl-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-benzoyl-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-5-oxopyrrolidine-2-carboxamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H30N4O4

Molecular Weight

450.5 g/mol

IUPAC Name

(2S)-1-benzoyl-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C25H30N4O4/c1-33-22-10-6-5-9-20(22)28-17-15-27(16-18-28)14-13-26-24(31)21-11-12-23(30)29(21)25(32)19-7-3-2-4-8-19/h2-10,21H,11-18H2,1H3,(H,26,31)/t21-/m0/s1

InChI Key

WOCPJASYJFJYEX-NRFANRHFSA-N

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)[C@@H]3CCC(=O)N3C(=O)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3CCC(=O)N3C(=O)C4=CC=CC=C4

Origin of Product

United States

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